

(R)-alpha-Fluoro-beta-alanine-13C3: Technical Guide & Application Profile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (R)-alpha-Fluoro-beta-alanine-13C3

Cat. No.: B13721907

[Get Quote](#)

Executive Summary

(R)-alpha-Fluoro-beta-alanine-13C3 (also known as (R)-FBAL-13C3) is the stable isotope-labeled analog of the primary catabolite of 5-Fluorouracil (5-FU). As the end-product of the pyrimidine catabolic pathway mediated by dihydropyrimidine dehydrogenase (DPD), FBAL serves as a critical biomarker for DPD deficiency screening and 5-FU pharmacokinetic profiling.

This guide details the physicochemical properties, spectroscopic signatures, and synthesis of the enantiopure (R)-isotopologue. It specifically addresses the confusion between FBAL (3-amino-2-fluoropropanoic acid) and its structural isomer 3-fluoroalanine (2-amino-3-fluoropropanoic acid), ensuring precise application in metabolomic workflows.

Chemical Identity & Structural Analysis[1]

Nomenclature and Classification

- IUPAC Name: (2R)-3-amino-2-fluoropropanoic acid-1,2,3-¹³C₃
- Common Name: (R)-FBAL-13C3

- CAS Number (Unlabeled): 3821-81-6[1]
- CAS Number (Labeled): 1246819-54-4
- Molecular Formula: $^{13}\text{C}_3\text{H}_6\text{FNO}_2$
- Molecular Weight: 110.06 g/mol (Labeled) vs 107.08 g/mol (Unlabeled)

Stereochemistry

The metabolic reduction of 5-FU by DPD is stereoselective, yielding (R)-5,6-dihydro-5-fluorouracil, which is subsequently hydrolyzed to (R)-alpha-fluoro-beta-alanine. Consequently, the (R)-enantiomer is the biologically relevant standard for clinical and toxicological studies.

Structural Diagram

The molecule features a three-carbon backbone (all ^{13}C -labeled) with a fluorine atom at the alpha-position (C2) relative to the carboxyl group, and an amino group at the beta-position (C3).

DOT Diagram: Chemical Connectivity

Caption: Connectivity of (R)-FBAL- $^{13}\text{C}_3$ showing the carbon backbone and heteroatom substitutions.

Spectroscopic Properties (NMR)[1][3]

The ^{13}C -labeling combined with the fluorine atom creates a complex, spin-active system. The ^{19}F nucleus (Spin 1/2) couples strongly with the ^{13}C nuclei (Spin 1/2), resulting in distinctive splitting patterns essential for identification in complex biological matrices.

Predicted NMR Coupling Constants

The following values are extrapolated from high-resolution studies of fluorinated beta-amino acids and general heteronuclear coupling principles.

Nucleus	Chemical Shift (δ ppm)	Splitting Pattern	Coupling Constants (Hz)
C-1 (COOH)	~175.0	Doublet of Doublets (dd)	$^1J_{C1-C2} \approx 55$ Hz $^2J_{C1-F} \approx 25$ Hz
C-2 (alpha)	~88.0	Doublet of Doublets of Doublets (ddd)	$^1J_{C2-F} \approx 175$ Hz (Large) $^1J_{C2-C1} \approx 55$ Hz $^1J_{C2-C3} \approx 35$ Hz
C-3 (beta)	~40.0	Doublet of Doublets (dd)	$^1J_{C3-C2} \approx 35$ Hz $^2J_{C3-F} \approx 20$ Hz
F-19	-185.0	Complex Multiplet	$^1J_{F-C2} \approx 175$ Hz $^2J_{F-H} \approx 48$ Hz (Geminal)

Interpretation Guide

- The Alpha Carbon (C2): This signal is the most diagnostic. It will appear as a wide doublet (due to Fluorine) further split by the two adjacent ^{13}C neighbors.
- Fluorine Decoupling: In standard ^{13}C NMR (proton decoupled), the C-F coupling remains. To simplify the spectrum, ^{19}F decoupling is recommended if the hardware allows.

Synthesis & Production

Chemical Synthesis (Asymmetric)

While enzymatic routes exist, chemical synthesis is preferred for producing the isotopically labeled standard to ensure high enantiomeric excess (ee) and efficient incorporation of ^{13}C precursors.

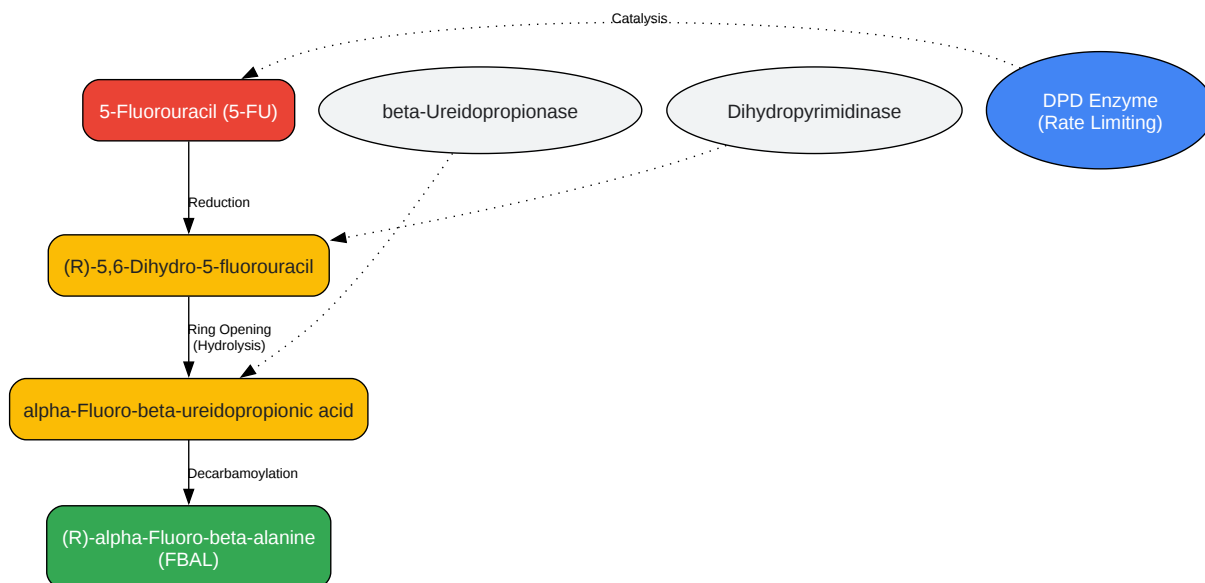
Methodology:

- Precursor: Start with $^{13}\text{C}_3$ -labeled beta-alanine or a protected derivative (e.g., N-benzyl-beta-alanine ethyl ester).
- Chiral Auxiliary: Attach a chiral auxiliary (e.g., Evans oxazolidinone) to induce stereocontrol.
- Electrophilic Fluorination: Treat the enolate with NFSI (N-fluorobenzenesulfonimide). The chiral auxiliary directs the fluorine to the alpha-position in the (R)-configuration.
- Deprotection: Hydrolysis removes the auxiliary and protecting groups, yielding (R)-FBAL- $^{13}\text{C}_3$.

Biological Production Pathway (Metabolism)

In vivo, FBAL is produced via the reductive catabolism of 5-FU. This pathway is the primary mechanism of 5-FU clearance and toxicity.

DOT Diagram: 5-FU Catabolic Pathway



[Click to download full resolution via product page](#)

Caption: The metabolic cascade converting 5-FU to (R)-FBAL via DPD, DHP, and BUP enzymes.

Bioanalytical Applications

DPD Deficiency Screening

Dihydropyrimidine dehydrogenase (DPD) deficiency puts patients at lethal risk of 5-FU toxicity.

- Protocol: Administer a test dose of 5-FU (or Uracil).
- Measurement: Quantify the ratio of FBAL to 5-FU in plasma or urine using LC-MS/MS.
- Role of Standard: (R)-FBAL-13C3 is spiked into patient samples as an internal standard. Its identical extraction recovery and chromatographic behavior (co-elution) but distinct mass (+3 Da) allow for precise absolute quantification of the endogenous metabolite.

Neurotoxicity Mechanism

FBAL is neurotoxic.[2] It accumulates in the cerebrospinal fluid (CSF) and can cause encephalopathy (confusion, ataxia) in patients treated with high-dose 5-FU.

- Mechanism: FBAL is further metabolized to fluoroacetate, which disrupts the Krebs cycle (aconitase inhibition), leading to energy failure in neurons.
- Monitoring: Researchers use the labeled standard to track the flux of FBAL into the CNS and its conversion to fluoroacetate in animal models.

Handling and Stability

Parameter	Specification
Physical State	White to off-white solid (hygroscopic)
Storage	-20°C, desiccated, under inert atmosphere (Argon/N2)
Solubility	Highly soluble in water (>50 mg/mL); sparingly soluble in methanol
Stability	Stable for >2 years if stored properly. Avoid repeated freeze-thaw cycles in solution.
Safety	Irritant.[1] Potential neurotoxin (at high doses). Handle with PPE.

References

- Heggie, G. D., et al. (1987). "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." *Cancer Research*, 47(8), 2203-2206. [Link](#)
- Zhang, X., et al. (2013). "Enantioselective synthesis of alpha-fluoro-beta-amino acids." *Chemical Reviews*, 113(8). (General reference for synthesis methodology).
- Arellano, M., et al. (1998). "alpha-Fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil." *Biochemical Pharmacology*, 55(12), 2005-2011. [Link](#)
- Hull, W. E., et al. (1988). "Metabolites of 5-fluorouracil in plasma and urine... monitored by ¹⁹F NMR." *Cancer Research*, 48(6), 1680-1688.[3] [Link](#)
- PubChem Compound Summary. (2024). "alpha-Fluoro-beta-alanine." [1][3][4][5][6][7][8][9][10][11] National Center for Biotechnology Information. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alpha-Fluoro-beta-alanine | C₃H₆FNO₂ | CID 13351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of 5-fluorouracil in plasma and urine, as monitored by ¹⁹F nuclear magnetic resonance spectroscopy, for patients receiving chemotherapy with or without methotrexate pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Fluoro-β-alanine | CAS 3821-81-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Some metabolic and enzymic experiments with alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Fluoro-beta-alanine, (S)- | C₃H₆FNO₂ | CID 6999943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- [7. Enzymatic elimination of fluoride from alpha-fluoro-beta-alanine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Simultaneous gas chromatographic-mass spectrophotometric determination of alpha-fluoro-beta-alanine and 5-fluorouracil in plasma - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. alpha-Fluoro-beta-alanine \(CHEBI:80626\) \[ebi.ac.uk\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [(R)-alpha-Fluoro-beta-alanine-13C3: Technical Guide & Application Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13721907/docs#r-alpha-fluoro-beta-alanine-13c3-technical-guide-application-profile\]](https://www.benchchem.com/product/b13721907/docs#r-alpha-fluoro-beta-alanine-13c3-technical-guide-application-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check